

physical and chemical properties of 3hydroxythiophene-2-carbonitrile

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Compound of Interest

Compound Name: 3-Hydroxythiophene-2-carbonitrile

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An In-depth Technical Guide to 3-Hydroxythiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxythiophene-2-carbonitrile (CAS No. 57059-19-5) is a substituted thiophene of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its core physical and chemical properties, proposed synthetic routes, and potential biological significance by drawing parallels with closely related analogues. The information herein is intended to serve as a foundational resource for researchers, providing both established knowledge on the 3-hydroxythiophene scaffold and inferred properties of the title compound to guide future research and application.

Physicochemical Properties

Direct experimental data for **3-hydroxythiophene-2-carbonitrile** is not readily available. The following table summarizes the expected properties based on known data for structurally similar compounds.



Property	Value (Inferred)	Notes and References
Molecular Formula	C₅H₃NOS	Calculated
Molecular Weight	125.15 g/mol	Calculated
Appearance	Off-white to pale yellow solid	Based on similar thiophene derivatives.
Melting Point	Not available	For comparison, methyl 3-hydroxythiophene-2-carboxylate has a melting point of 38-43 °C.
Boiling Point	> 200 °C (decomposes)	High boiling point expected due to polar functional groups. For comparison, 3-hydroxythiophene-2-carboxamide has a predicted boiling point of 343.8 °C at 760 mmHg.
Solubility	Soluble in DMSO, DMF, and hot alcohols. Limited solubility in water and nonpolar solvents.	Expected behavior for a polar heterocyclic compound.
pKa	6-8	The hydroxyl group is expected to be acidic, influenced by the electronwithdrawing nitrile group.

Chemical Properties and Reactivity

The chemical behavior of **3-hydroxythiophene-2-carbonitrile** is governed by the interplay of the hydroxyl and nitrile groups on the aromatic thiophene ring.

Tautomerism



A key characteristic of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding thiophen-3(2H)-one form. The position of this equilibrium is influenced by the solvent and the nature of other substituents on the ring.[1] For **3-hydroxythiophene-2-carbonitrile**, the electron-withdrawing nature of the nitrile group at the 2-position is expected to favor the enol (hydroxy) form.

A diagram illustrating the tautomeric equilibrium of 3-hydroxythiophene-2-carbonitrile.

Reactivity

- Acylation and Alkylation: The hydroxyl group can be readily acylated or alkylated under basic conditions. The enolate formed upon deprotonation is a soft nucleophile, and reactions with hard electrophiles will favor O-alkylation or O-acylation.[1]
- Electrophilic Substitution: 3-Hydroxythiophenes are generally less reactive towards electrophiles than their pyrrole counterparts.[1] The presence of the electron-withdrawing nitrile group will further deactivate the ring towards electrophilic attack.
- Nucleophilic Reactions: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or be reduced to an amine.

Experimental Protocols Proposed Synthesis

A common and versatile method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. [2] While the direct synthesis of **3-hydroxythiophene-2-carbonitrile** via a Gewald approach is not explicitly reported, a plausible multi-step synthesis can be proposed starting from an appropriate β -keto nitrile, followed by diazotization of the resulting 2-aminothiophene and subsequent hydrolysis.

Step 1: Gewald Synthesis of 2-Amino-3-cyanothiophene derivative

This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

Reactants:



- An appropriate α -mercaptoaldehyde or α -mercaptoketone.
- Malononitrile.
- Elemental Sulfur.
- Base (e.g., morpholine, triethylamine).
- Solvent (e.g., ethanol, DMF).
- Procedure:
 - The α-mercapto carbonyl compound and malononitrile are dissolved in the solvent.
 - The base is added, and the mixture is stirred.
 - Elemental sulfur is added portion-wise.
 - The reaction mixture is heated to reflux for several hours and monitored by TLC.
 - Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.
 - Purification is achieved by recrystallization or column chromatography.

Step 2: Diazotization and Hydrolysis

The resulting 2-aminothiophene-3-carbonitrile can then be converted to the 3-hydroxy derivative.

- Reactants:
 - 2-Aminothiophene-3-carbonitrile derivative.
 - Sodium nitrite.
 - Aqueous acid (e.g., H₂SO₄, HCl).
- Procedure:

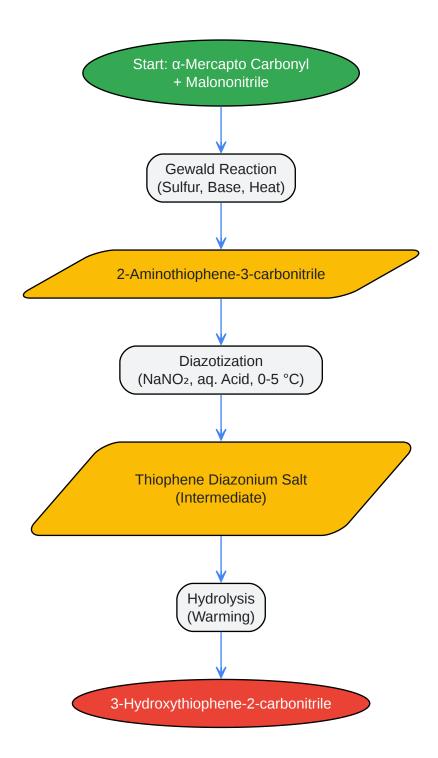




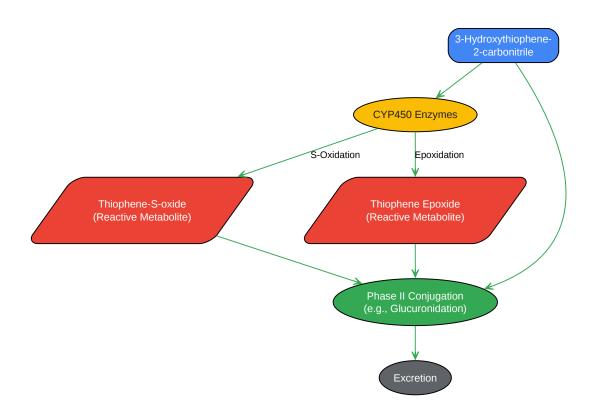


- The aminothiophene is dissolved in aqueous acid at low temperature (0-5 °C).
- A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.
- The resulting diazonium salt solution is then gently warmed to facilitate hydrolysis to the hydroxyl group.
- The product is isolated by extraction and purified by chromatography.









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